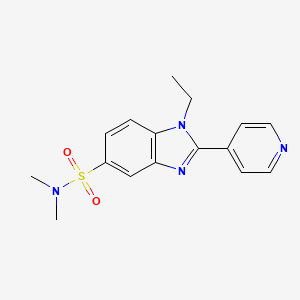![molecular formula C12H10N2O3S B12934809 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 62260-52-0](/img/structure/B12934809.png)
[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and a phenyl group attached to the imidazole ring, along with a thioacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to 2-((4-Carboxy-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Reduction: Formation of 2-((4-Hydroxymethyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Formyl-1-methyl-1H-imidazol-5-yl)thio)acetic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)propanoic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)butanoic acid
Uniqueness
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a thioacetic acid moiety allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
62260-52-0 |
|---|---|
Formule moléculaire |
C12H10N2O3S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
2-(5-formyl-3-phenylimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Clé InChI |
UGUANENGINVCQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC(=C2SCC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


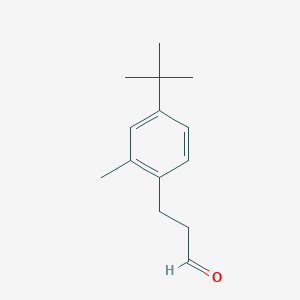
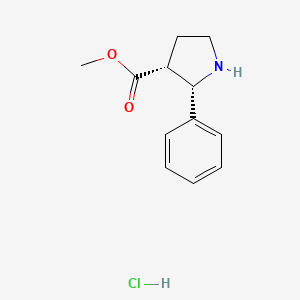
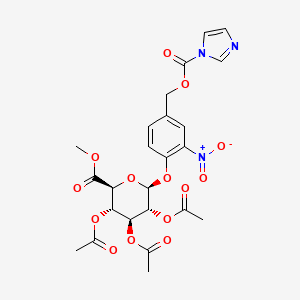
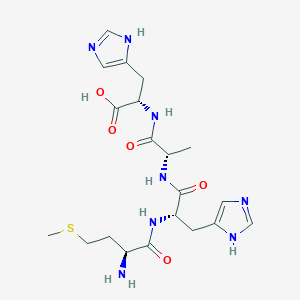
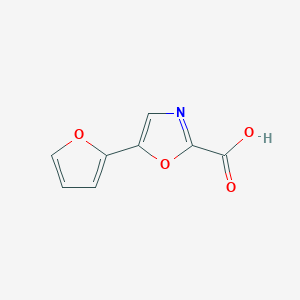
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
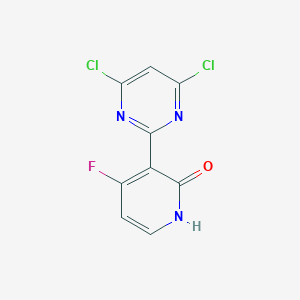
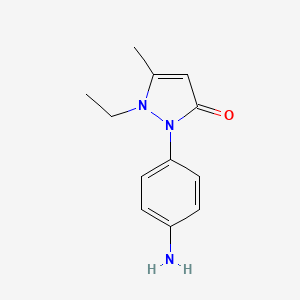
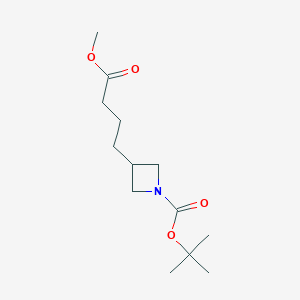
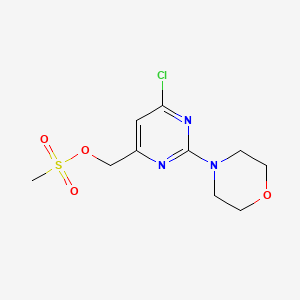

![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
